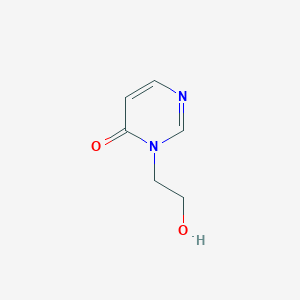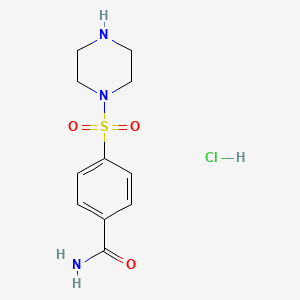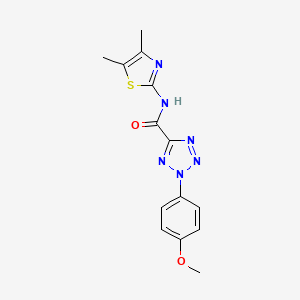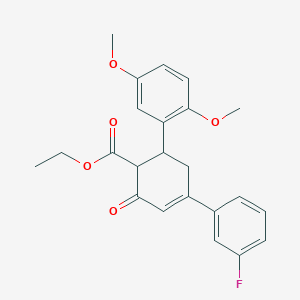![molecular formula C15H9F4N5O B2583193 (4-fluorophényl){1-[4-méthyl-6-(trifluorométhyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}méthanone CAS No. 861211-62-3](/img/structure/B2583193.png)
(4-fluorophényl){1-[4-méthyl-6-(trifluorométhyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone is a useful research compound. Its molecular formula is C15H9F4N5O and its molecular weight is 351.265. The purity is usually 95%.
The exact mass of the compound (4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-fluorophenyl){1-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-1H-1,2,3-triazol-4-yl}methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Ce composé présente un potentiel prometteur dans la découverte de médicaments en raison de ses caractéristiques structurales. Les chercheurs ont exploré son utilisation dans les domaines suivants :
a. Agents anticancéreux :- Dérivés de la pyrazolopyrimidin-4-one : Ces dérivés, y compris notre composé, ont été synthétisés et évalués pour leur cytotoxicité contre les lignées cellulaires tumorales. Notamment, ils présentent une activité antitumorale puissante.
- Rosuvastatine impureté D : Le composé a été étudié comme une impureté de la rosuvastatine, une statine largement utilisée pour la prise en charge de l’hypercholestérolémie. La compréhension de son métabolisme et de ses interactions est cruciale pour la sécurité et l’efficacité du médicament .
- Raltegravir : Bien qu’il ne soit pas directement lié à notre composé, le raltégravir (MK-0518) partage un motif structurel similaire. Il s’agit d’un médicament antirétroviral approuvé par la FDA utilisé pour traiter l’infection à VIH. Enquêter sur les caractéristiques communes peut révéler des informations sur les mécanismes antiviraux .
Chimie computationnelle et modélisation moléculaire
- (3R,6E)-7-[(4-Fluorophényl)-2-(N-méthylméthanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3-hydroxy-5-oxohept-6-énoïque acide : Ce composé a été étudié par calcul. La compréhension de ses interactions de liaison avec les cibles biologiques peut aider à la conception et à l’optimisation des médicaments .
Études biochimiques
- Apcin : Investigué pour son potentiel d’inhibiteur de kinase, l’Apcin contient un groupe 4-fluorophényle. La compréhension de ses effets sur les voies de signalisation cellulaire est essentielle pour la recherche sur le cancer .
Pharmacologie
- BD064 : Ce dérivé de l’acide borique, contenant un groupe 4-fluorophényle, a été exploré pour ses propriétés pharmacologiques. L’investigation de ses interactions cibles et de sa sélectivité peut éclairer le développement de médicaments .
Neuropharmacologie
- Paliperidone : Bien qu’il ne soit pas directement lié, la paliperidone contient un groupe 4-fluorophényle. Il s’agit d’un antipsychotique atypique utilisé dans le traitement de la schizophrénie et des troubles connexes. L’étude de sa relation structure-activité peut fournir des informations sur la neuropharmacologie .
En résumé, notre composé présente des applications diverses en chimie médicinale, en modélisation computationnelle, en biochimie, en pharmacologie et en neuropharmacologie. Les chercheurs continuent d’explorer son potentiel dans divers domaines, ce qui en fait un sujet fascinant pour de nouvelles recherches. 🌟 .
Propriétés
IUPAC Name |
(4-fluorophenyl)-[1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]triazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F4N5O/c1-8-6-12(15(17,18)19)21-14(20-8)24-7-11(22-23-24)13(25)9-2-4-10(16)5-3-9/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOKXQIQSZRDEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(N=N2)C(=O)C3=CC=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-[(E)-but-2-enyl]-8-[(E)-but-2-enyl]sulfanyl-3-methylpurine-2,6-dione](/img/structure/B2583113.png)
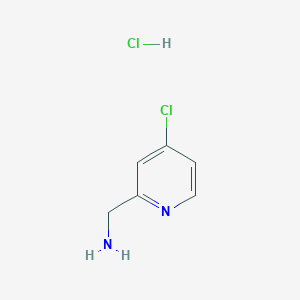

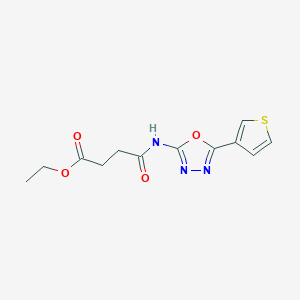
![3-(2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one](/img/structure/B2583120.png)
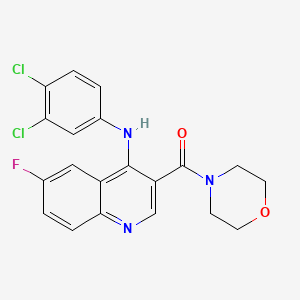
![Thieno[3,2-b]pyridine-3-carboxylic acid](/img/structure/B2583122.png)

![7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2583124.png)
